molecular formula C12H18N2O3 B11483396 5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide

5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11483396
M. Wt: 238.28 g/mol
InChI Key: XQPJDLQAIJUQAS-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated heterocycles.

Scientific Research Applications

5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H18N2O3/c1-8(2)5-4-6-12(3,16)10-7-9(11(13)15)14-17-10/h5,7,16H,4,6H2,1-3H3,(H2,13,15)

InChI Key

XQPJDLQAIJUQAS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C1=CC(=NO1)C(=O)N)O)C

Origin of Product

United States

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